N-{[(4-methylphenyl)carbamoyl]oxy}ethanimidoyl chloride
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Overview
Description
N-{[(4-methylphenyl)carbamoyl]oxy}ethanimidoyl chloride is an organic compound with the molecular formula C10H11ClN2O2. It is a derivative of carbamoyl chloride and is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-methylphenyl)carbamoyl]oxy}ethanimidoyl chloride typically involves the reaction of 4-methylphenyl isocyanate with ethanimidoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process may involve steps such as:
Formation of the intermediate: The initial reaction between 4-methylphenyl isocyanate and ethanimidoyl chloride forms an intermediate compound.
Purification: The intermediate is then purified through techniques such as recrystallization or chromatography.
Final product formation: The purified intermediate undergoes further reaction to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and high yield. The process is optimized for efficiency, cost-effectiveness, and safety.
Chemical Reactions Analysis
Types of Reactions
N-{[(4-methylphenyl)carbamoyl]oxy}ethanimidoyl chloride undergoes various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and reduction: It can undergo oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The compound can be hydrolyzed to form corresponding amides and acids.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from reactions involving this compound include:
Amides: Formed through substitution reactions with amines.
Alcohols and thiols: Formed through substitution reactions with alcohols and thiols.
Acids: Formed through hydrolysis reactions.
Scientific Research Applications
N-{[(4-methylphenyl)carbamoyl]oxy}ethanimidoyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to form various amide-containing molecules and heterocycles.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of N-{[(4-methylphenyl)carbamoyl]oxy}ethanimidoyl chloride involves its interaction with nucleophiles, leading to the formation of various products. The compound’s molecular targets and pathways include:
Nucleophilic attack: The chloride group is susceptible to nucleophilic attack, leading to substitution reactions.
Hydrolysis: The compound can be hydrolyzed to form corresponding amides and acids, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{[(4-methylphenyl)carbamoyl]oxy}ethanimidoyl chloride include:
- N-ethyl-N-methyl carbamoyl chloride
- 2-Chloro-N-{[(4-methylphenyl)carbamoyl]oxy}ethanimidoyl chloride
Uniqueness
This compound is unique due to its specific structure and reactivity. Its ability to undergo a wide range of chemical reactions makes it a valuable reagent in organic synthesis and industrial applications.
Properties
Molecular Formula |
C10H11ClN2O2 |
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Molecular Weight |
226.66 g/mol |
IUPAC Name |
(1-chloroethylideneamino) N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C10H11ClN2O2/c1-7-3-5-9(6-4-7)12-10(14)15-13-8(2)11/h3-6H,1-2H3,(H,12,14) |
InChI Key |
NRJKJMFPUGFIKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)ON=C(C)Cl |
Origin of Product |
United States |
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